Antimalarial Potency Against Chloroquine-Resistant P. falciparum Strains
Quinacrine dihydrochloride demonstrates retained potency against chloroquine-resistant Plasmodium falciparum strains, in contrast to the marked loss of activity observed with chloroquine. Against the chloroquine-resistant Dd2 strain, quinacrine exhibits an IC50 of 16 nM, representing a 9-fold lower value compared with the 142 nM IC50 of chloroquine against the same strain [1]. Additionally, quinacrine analogues maintain low nanomolar activity against both chloroquine-sensitive 3D7 (IC50 17.0–39.0 nM) and chloroquine-resistant W2 and Dd2 strains (IC50 3.2–41.2 nM and 27.1–131.0 nM, respectively) [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (Dd2 strain); IC50 = 9.8 nM (3D7 strain) |
| Comparator Or Baseline | Chloroquine IC50 = 142 nM (Dd2 strain); Chloroquine IC50 = 21 nM (3D7 strain) |
| Quantified Difference | Quinacrine IC50 is 8.9-fold lower than chloroquine against Dd2 (16 nM vs. 142 nM); quinacrine IC50 is 2.1-fold lower than chloroquine against 3D7 (9.8 nM vs. 21 nM) |
| Conditions | P. falciparum Dd2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains; 72-hour SYBR Green I fluorescence assay |
Why This Matters
Quinacrine dihydrochloride enables antimalarial research in chloroquine-resistant parasite models where 4-aminoquinolines are ineffective, making it an essential tool compound for drug resistance studies.
- [1] van Schalkwyk DA, et al. Verapamil-Sensitive Transport of Quinacrine and Methylene Blue via the Plasmodium falciparum Chloroquine Resistance Transporter Reduces the Parasite's Susceptibility to these Tricyclic Drugs. J Infect Dis. 2016;213(5):800-810. View Source
- [2] Gomes A, Pérez B, Albuquerque I, et al. N-cinnamoylation of antimalarial classics: quinacrine analogues with decreased toxicity and dual-stage activity. ChemMedChem. 2014;9(2):305-310. View Source
